H-Asp(Amc)-OH
H-Asp(Amc)-OH
Brand Name:
Vulcanchem
CAS No.:
133628-73-6
VCID:
VC21543514
InChI:
InChI=1S/C14H14N2O5/c1-7-4-13(18)21-11-5-8(2-3-9(7)11)16-12(17)6-10(15)14(19)20/h2-5,10H,6,15H2,1H3,(H,16,17)(H,19,20)/t10-/m0/s1
SMILES:
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CC(C(=O)O)N
Molecular Formula:
C14H14N2O5
Molecular Weight:
290.27 g/mol
H-Asp(Amc)-OH
CAS No.: 133628-73-6
VCID: VC21543514
Molecular Formula: C14H14N2O5
Molecular Weight: 290.27 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 133628-73-6 |
---|---|
Product Name | H-Asp(Amc)-OH |
Molecular Formula | C14H14N2O5 |
Molecular Weight | 290.27 g/mol |
IUPAC Name | (2S)-2-amino-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid |
Standard InChI | InChI=1S/C14H14N2O5/c1-7-4-13(18)21-11-5-8(2-3-9(7)11)16-12(17)6-10(15)14(19)20/h2-5,10H,6,15H2,1H3,(H,16,17)(H,19,20)/t10-/m0/s1 |
Standard InChIKey | ARZPQBJTLVVDNP-JTQLQIEISA-N |
Isomeric SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C[C@@H](C(=O)[O-])[NH3+] |
SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CC(C(=O)O)N |
Canonical SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CC(C(=O)[O-])[NH3+] |
Synonyms | (2S)-2-azaniumyl-3-[(4-methyl-2-oxo-chromen-7-yl)carbamoyl]propanoate;133628-73-6;L-Asparticacid|A-(7-amido-4-methylcoumarin);AC1OCJXJ;CTK0I3327;AM014890;HE058614;RT-013510;FT-0627711;3B1-001025;(2S)-2-azaniumyl-3-[(4-methyl-2-oxo-2H-chromen-7-yl)carbamoyl]propanoate;(2S)-2-azaniumyl-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoate;(2S)-2-AMMONIO-3-[(4-METHYL-2-OXOCHROMEN-7-YL)CARBAMOYL]PROPANOATE |
PubChem Compound | 688365 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume